2-Arachidonoylglycerol, 2-AG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosa-5,8,11,14-tetraenoic acid 1,3-dihydroxypropan-2-yl ester is an endocannabinoid.
Scientific Research Applications
Neurophysiological Functions and Therapeutic Potential
2-AG is a crucial regulator of neurotransmitter release, impacting emotion, cognition, energy balance, and pain sensation. Its biosynthetic and metabolic pathways are key to understanding its biological roles. Modulating 2-AG levels in the brain presents potential therapeutic benefits for conditions related to its regulatory functions (Baggelaar, Maccarrone, & van der Stelt, 2018).
Biosynthesis and Degradation
The endocannabinoid system, including 2-AG, plays a pivotal role in synaptic retrograde signaling in the central nervous system. The enzymes involved in 2-AG's biosynthesis and degradation are critical for its regulation. Understanding these enzymatic pathways is essential for grasping 2-AG's function and its impact on tissue levels (Ueda, Tsuboi, Uyama, & Ohnishi, 2011).
Role in Synaptic Depression
Alterations in 2-AG levels can significantly impact synaptic depression in the cerebellum. Studies on MAGL knockout mice have shown that 2-AG accumulation leads to changes in several forms of 2-AG-mediated synaptic depression, highlighting the intricate role of 2-AG in synaptic modulation (Zhong et al., 2011).
Synthesis Techniques
Advancements in the synthesis of 2-AG have been reported, offering greener, simpler, and more economical methods. These improvements facilitate the production of 2-AG for research and potential therapeutic applications, highlighting the ongoing efforts to refine and enhance the accessibility of this significant compound (Wang, Li, Wang, Jin, & Wang, 2014).
Inhibition of DAGLs in Neurodegenerative Disorders
Inhibitors of diacylglycerol lipases, the main biosynthetic enzymes for 2-AG, have been studied for their effects in preclinical models of neurodegeneration and metabolic disorders. This research underscores the potential of targeting 2-AG metabolism in the treatment of various pathophysiological conditions (Janssen & van der Stelt, 2016).
Properties
Molecular Formula |
C23H38O4 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
RCRCTBLIHCHWDZ-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC(CO)CO |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.